molecular formula C9H10N2O2 B13401486 3-trans-Hydroxy Norcotinine

3-trans-Hydroxy Norcotinine

Cat. No.: B13401486
M. Wt: 178.19 g/mol
InChI Key: FSKXGZNNGSEMFP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-trans-Hydroxy Norcotinine is a metabolite of nicotine, which is primarily found in tobacco products. It is formed through the metabolic processes in the human body and is often used as a biomarker for nicotine exposure. This compound is of significant interest in the fields of toxicology and pharmacology due to its role in nicotine metabolism and its potential effects on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-trans-Hydroxy Norcotinine typically involves the hydroxylation of norcotinine. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of nicotine and its metabolites . The synthetic route involves the use of deuterium-labeled internal standards and solid phase extraction techniques to isolate and purify the compound .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily studied in research settings. the methodologies used in laboratories, such as LC-MS/MS, can be scaled up for industrial purposes if needed .

Chemical Reactions Analysis

Types of Reactions

3-trans-Hydroxy Norcotinine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced metabolites of norcotinine, which can be analyzed using techniques like LC-MS/MS .

Mechanism of Action

The mechanism of action of 3-trans-Hydroxy Norcotinine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. It acts as an agonist at these receptors, leading to the stimulation of neurons and the release of neurotransmitters such as dopamine and serotonin. This interaction is crucial for understanding the addictive properties of nicotine and its effects on the central nervous system .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(3R,5S)-3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13)/t7-,8+/m0/s1

InChI Key

FSKXGZNNGSEMFP-JGVFFNPUSA-N

Isomeric SMILES

C1[C@H](NC(=O)[C@@H]1O)C2=CN=CC=C2

Canonical SMILES

C1C(NC(=O)C1O)C2=CN=CC=C2

Origin of Product

United States

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